molecular formula C14H15NO2S B8748823 Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate

Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate

Cat. No.: B8748823
M. Wt: 261.34 g/mol
InChI Key: GKGSWDONSQOCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a p-tolyl group attached to the thiazole ring, which is further connected to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate typically involves the reaction of p-tolylthioamide with α-bromoacetic acid ethyl ester under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by esterification to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product from any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-(2-(p-tolyl)thiazol-4-yl)acetate is unique due to the specific combination of the p-tolyl group and the acetic acid ethyl ester moiety attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3

InChI Key

GKGSWDONSQOCPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C

Origin of Product

United States

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